molecular formula C29H40FN5O2 B605668 AT-Iap CAS No. 1403898-55-4

AT-Iap

Cat. No.: B605668
CAS No.: 1403898-55-4
M. Wt: 509.67
InChI Key: XIQKDUKFFKQZAO-DNRQZRRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT-IAP is a potent dual antagonist of XIAP and cIAP1.

Scientific Research Applications

Regulatory Support for Clinical Research

Investigator-initiated clinical trials play a crucial role in medical research, often leading to the development and testing of new drugs or devices. The FDA regulatory process, particularly for investigational new drugs (IND) and investigational device exemption (IDE) applications, can be complex. To assist researchers with regulatory obligations and promote additional clinical research, programs like the IND/IDE Assistance Program (IAP) have been established, as seen at the University of Minnesota Academic Health Center. Such programs aim to streamline research projects and ensure compliance with increased scrutiny and complex regulations, ultimately facilitating the ease of conducting investigator-initiated research while maintaining compliance (Arbit & Paller, 2006).

Role in Cancer Research

  • Antitumor Activity : AT-IAP, identified as a dual cIAP1 and XIAP antagonist, has demonstrated oral antitumor activity in melanoma models. The small molecule antagonists of IAP are believed to promote apoptotic responses through the generation of death-inducing ripoptosome complexes, leading to caspase activation. Research indicates that the depletion of IAPs in melanoma cell lines and patient samples tends to reduce cell viability. Furthermore, the characterization of this compound in melanoma models showed that a significant percentage of melanoma cell lines exhibited sensitivity to this compound, indicating its potential as a therapeutic agent in cancer treatment (Chessari et al., 2013).

  • Radiosensitization of Cervical Cancer Cells : The IAP inhibitor AT-406 has been studied for its radiosensitizing effect on cervical cancer cell lines under both normoxia and hypoxia conditions. The inhibitor sensitized the cells to radiation, especially under hypoxic conditions, by decreasing the level of cIAP1 and additionally downregulating XIAP expression under hypoxia. This dual action on extrinsic death receptor and intrinsic mitochondrial apoptosis pathways suggests that AT-406 acts as a potent radiosensitizer in human cervical cancer cells, potentially enhancing the effectiveness of radiation therapy (Lu et al., 2014).

Enhancing Intratumoral Accumulation of Chemotherapy

Increased intra-abdominal pressure (IAP) has been studied for its role in enhancing the penetration and antitumor effect of intraperitoneal cisplatin in advanced peritoneal carcinomatosis. Research in rat models indicated that IAP, compared to conventional intravenous or intraperitoneal injections, resulted in increased concentration and depth of diffusion of platinum into diaphragm and peritoneal tumor nodules. Consequently, IAP treatment extended the survival of rats at an advanced stage of carcinomatosis, indicating its potential application in enhancing the effectiveness of chemotherapy (Esquis et al., 2006).

Properties

CAS No.

1403898-55-4

Molecular Formula

C29H40FN5O2

Molecular Weight

509.67

IUPAC Name

1-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2S,5S)-5-methyl-2-[[(3S)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H40FN5O2/c1-20-15-34(25(14-31-20)16-33-9-10-37-18-21(33)2)17-27(36)35-19-29(3,4)28-26(35)12-23(13-32-28)11-22-5-7-24(30)8-6-22/h5-8,12-13,20-21,25,31H,9-11,14-19H2,1-4H3/t20-,21-,25-/m0/s1

InChI Key

XIQKDUKFFKQZAO-DNRQZRRGSA-N

SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-IAP;  AT IAP;  ATIAP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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